molecular formula C20H20N2O5 B11510906 4-{[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]amino}benzoic acid

4-{[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]amino}benzoic acid

Cat. No.: B11510906
M. Wt: 368.4 g/mol
InChI Key: AMMXNCBGDAKKEU-UHFFFAOYSA-N
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Description

4-{[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]amino}benzoic acid is a complex organic compound with a unique structure that includes a pyrrolidine ring, a benzoic acid moiety, and a propoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]amino}benzoic acid typically involves multiple steps. One common route includes the reaction of 4-aminobenzoic acid with 2,5-dioxo-1-(4-propoxyphenyl)pyrrolidine. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

4-{[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]amino}benzoic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

4-{[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]amino}benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]amino}benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of specific receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]amino}benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H20N2O5

Molecular Weight

368.4 g/mol

IUPAC Name

4-[[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]amino]benzoic acid

InChI

InChI=1S/C20H20N2O5/c1-2-11-27-16-9-7-15(8-10-16)22-18(23)12-17(19(22)24)21-14-5-3-13(4-6-14)20(25)26/h3-10,17,21H,2,11-12H2,1H3,(H,25,26)

InChI Key

AMMXNCBGDAKKEU-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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